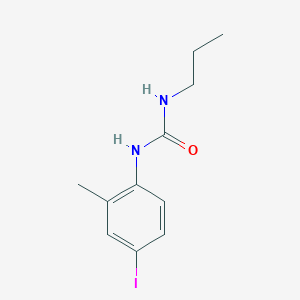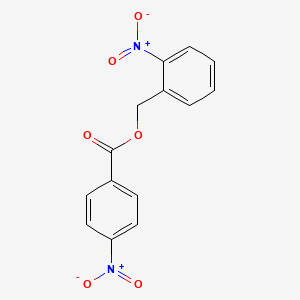
9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a xanthene core substituted with bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate aldehydes under acidic or basic conditions.
Introduction of Bromine and Nitro Groups: The bromine and nitro substituents are introduced via electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな官能基化が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学研究では、この化合物の誘導体は、キサンテンコアが蛍光特性で知られているため、蛍光プローブとして使用できます。これらのプローブは、イメージングや診断アプリケーションで使用できます。
医学
潜在的な医学的用途には、新薬の開発が含まれます。この化合物の誘導体は、抗菌性や抗がん性などの生物活性を示す可能性があり、現在も研究が進められています。
産業
産業部門では、この化合物は、発色団特性により、染料や顔料の合成に使用できます。また、特定の電子または光学特性を持つ新素材の開発にも応用が見られます。
作用機序
9-(4-ブロモ-3-ニトロフェニル)-2,2,7,7-テトラメチル-2,3,7,8-テトラヒドロ-1H-キサンテン-4,5(6H,9H)-ジオンの作用機序は、特定の用途によって異なります。例えば、蛍光プローブとして、光と相互作用して蛍光を発し、イメージングに使用できます。医学的用途では、酵素や受容体などの生体標的との相互作用を介して、治療効果を生み出すでしょう。
類似化合物との比較
類似化合物
フルオレセイン: 蛍光染料として広く使用されている、別のキサンテン誘導体。
ローダミン: フルオレセインと同様に、さまざまなイメージングアプリケーションで使用されます。
エオシン: 組織学で使用される、臭素化キサンテン染料。
独自性
これらの類似化合物と比較して、9-(4-ブロモ-3-ニトロフェニル)-2,2,7,7-テトラメチル-2,3,7,8-テトラヒドロ-1H-キサンテン-4,5(6H,9H)-ジオンは、その特定の置換パターンにより、異なる化学的および物理的特性を与えることができるため、独自です。この独自性は、他のキサンテン誘導体では不可能な特殊なアプリケーションを開発するために活用できます。
特性
分子式 |
C23H24BrNO5 |
|---|---|
分子量 |
474.3 g/mol |
IUPAC名 |
9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-3,6,8,9-tetrahydro-1H-xanthene-4,5-dione |
InChI |
InChI=1S/C23H24BrNO5/c1-22(2)8-13-19(12-5-6-15(24)16(7-12)25(28)29)14-9-23(3,4)11-18(27)21(14)30-20(13)17(26)10-22/h5-7,19H,8-11H2,1-4H3 |
InChIキー |
KLNWZMCTQPAJAO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(=O)C1)OC3=C(C2C4=CC(=C(C=C4)Br)[N+](=O)[O-])CC(CC3=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11107474.png)
methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B11107479.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11107482.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107483.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)

![4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B11107508.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107515.png)

![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
![2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11107545.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
